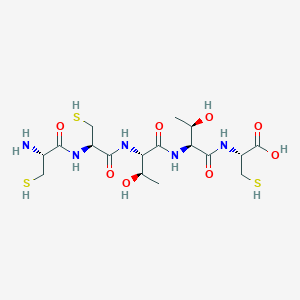
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and two threonine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups in threonine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in threonine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated threonine residues.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The cysteine residues can interact with other thiol-containing molecules, leading to the formation of stable disulfide-linked complexes. This property is crucial in protein folding and stabilization, as well as in the design of peptide-based therapeutics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, involved in protein synthesis and metabolism.
L-Threonine: An essential amino acid with a hydroxyl group, important for protein synthesis.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, known for its ability to form disulfide bonds.
L-Threonyl-L-threonine: A dipeptide with two threonine residues, involved in protein synthesis.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is unique due to its combination of cysteine and threonine residues, which allows it to participate in both disulfide bond formation and nucleophilic substitution reactions. This dual functionality makes it a valuable compound for studying protein structure and designing bioactive peptides.
Eigenschaften
CAS-Nummer |
918412-73-4 |
|---|---|
Molekularformel |
C17H31N5O8S3 |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H31N5O8S3/c1-6(23)11(15(27)20-10(5-33)17(29)30)22-16(28)12(7(2)24)21-14(26)9(4-32)19-13(25)8(18)3-31/h6-12,23-24,31-33H,3-5,18H2,1-2H3,(H,19,25)(H,20,27)(H,21,26)(H,22,28)(H,29,30)/t6-,7-,8+,9+,10+,11+,12+/m1/s1 |
InChI-Schlüssel |
RFKWZQUOEWSHRF-GYKLTJCLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


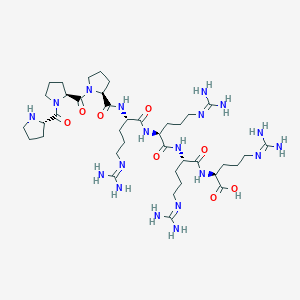
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
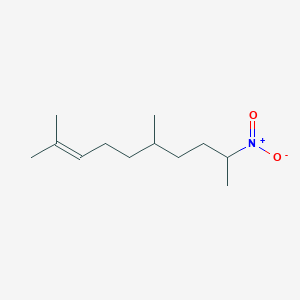
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
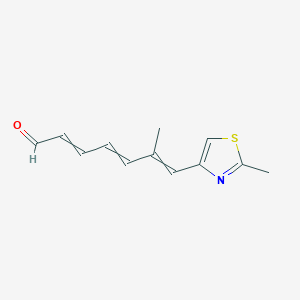
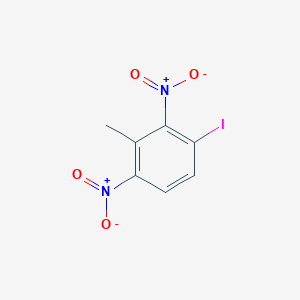

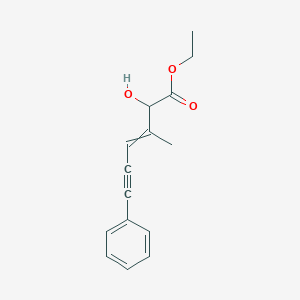

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
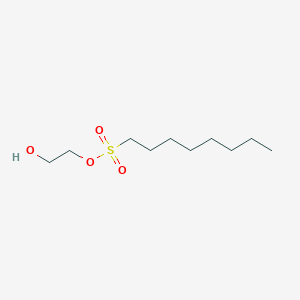
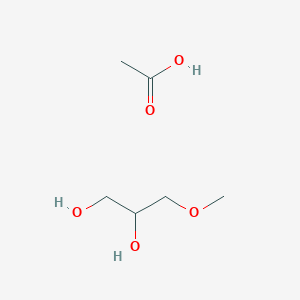
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

